A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-nitroaniline
A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Methyl-4-nitroaniline (CAS No: 99-52-5), a chemical intermediate with applications in the synthesis of dyes and other organic compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.
Core Physical and Chemical Properties
2-Methyl-4-nitroaniline, also known as 4-nitro-o-toluidine, is an organic compound with the chemical formula C₇H₈N₂O₂.[1] It typically appears as yellow needles or a mustard yellow powder.[3][4] The following table summarizes its key physical properties for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-4-nitroaniline | [3] |
| CAS Number | 99-52-5 | |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Yellow needles or mustard yellow powder | [3][4] |
| Melting Point | 130-133 °C | [5][6] |
| Boiling Point | 294.61 °C (rough estimate) | [4][7] |
| Density | 1.1586 g/cm³ | [2][3][7] |
| Solubility | ||
| In water: < 1 mg/mL at 22 °C | [3] | |
| In other solvents: Soluble in ethanol, benzene, acetic acid, dichloromethane, DMSO, ethyl acetate, methanol, acetone, chloroform, and ether. | [2][6][7] | |
| pKa | 0.92 ± 0.10 | [7] |
| InChI | 1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 | |
| InChIKey | XTTIQGSLJBWVIV-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N | [3] |
Experimental Protocols
Accurate determination of physical properties is critical for the reliable use of any chemical compound in research and development. The following sections detail the standard methodologies for measuring the key physical properties of 2-Methyl-4-nitroaniline.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline 2-Methyl-4-nitroaniline is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[7]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[1]
-
Measurement:
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[5]
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
-
Solubility Testing
Determining the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation development.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
A small, pre-weighed amount of 2-Methyl-4-nitroaniline (e.g., 10 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 1 mL of water, ethanol, etc.) is added.[8]
-
The mixture is vigorously agitated using a vortex mixer or by shaking.[2]
-
The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a solid, it is insoluble. If some dissolves, it is partially soluble.
-
-
Quantitative Measurement (for slightly soluble compounds):
-
An excess amount of the solid is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (this may take several hours).
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved 2-Methyl-4-nitroaniline in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]
-
Spectroscopic Analysis
Spectroscopic data is crucial for confirming the chemical structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
Sample Preparation:
-
Approximately 5-10 mg of 2-Methyl-4-nitroaniline is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[9][10]
¹H NMR Acquisition:
-
A one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]
-
The chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.[9]
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of solid 2-Methyl-4-nitroaniline is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[9]
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.[9]
Acquisition:
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹. The number of scans is adjusted to obtain a good signal-to-noise ratio.[9]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a solid organic compound like 2-Methyl-4-nitroaniline.
Caption: Workflow for the characterization of 2-Methyl-4-nitroaniline.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. scribd.com [scribd.com]
- 3. store.astm.org [store.astm.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. filab.fr [filab.fr]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR spectrum [chemicalbook.com]
